

Application Notes and Protocols for Environmental Biodegradation Studies of Diphenyl Adipate

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Compound of Interest

Compound Name: *Diphenyl adipate*

Cat. No.: *B1582185*

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These application notes provide a comprehensive overview of the biodegradation pathways of **Diphenyl adipate** in environmental matrices. Detailed protocols for key experiments are included to facilitate the study of its environmental fate and the identification of its degradation products.

Introduction

Diphenyl adipate is a diester of adipic acid and phenol, utilized as a plasticizer in various polymer formulations. Its presence in the environment raises concerns about its persistence and potential ecological impact. Understanding the biodegradation pathways of **Diphenyl adipate** is crucial for assessing its environmental risk and developing remediation strategies. This document outlines the expected metabolic routes of **Diphenyl adipate** in soil and aquatic environments and provides detailed protocols for its analysis.

The primary mechanism for the biodegradation of adipate esters is the initial hydrolysis of the ester bonds. This enzymatic cleavage is expected to break down **Diphenyl adipate** into its constituent molecules: adipic acid and phenol^[1]. Both of these primary metabolites are known to be biodegradable by a wide range of microorganisms.

Proposed Biodegradation Pathway of Diphenyl Adipate

The biodegradation of **Diphenyl adipate** is proposed to occur in a two-stage process. The initial step involves the hydrolysis of the ester linkages, followed by the degradation of the resulting adipic acid and phenol through separate metabolic pathways.

Stage 1: Hydrolysis of **Diphenyl Adipate**

Microbial esterases, such as lipases, are anticipated to catalyze the hydrolysis of the two ester bonds in **Diphenyl adipate**. This reaction releases two molecules of phenol and one molecule of adipic acid.

Caption: Initial hydrolysis of **Diphenyl adipate**.

Stage 2: Degradation of Intermediates

a) Aerobic Degradation of Phenol

Under aerobic conditions, phenol is readily degraded by various bacteria and fungi. The pathway typically proceeds through the following steps[2][3][4][5]:

- Hydroxylation: Phenol is converted to catechol by the enzyme phenol hydroxylase.
- Ring Cleavage: The aromatic ring of catechol is cleaved by dioxygenase enzymes. This can occur through two main routes:
 - Ortho-cleavage pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups to form cis,cis-muconic acid.
 - Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups to form 2-hydroxymuconic semialdehyde[2].
- Further Metabolism: The resulting intermediates are further metabolized to compounds that can enter the tricarboxylic acid (TCA) cycle, such as succinate, acetate, and pyruvate[5].

Caption: Aerobic degradation pathway of phenol.

b) Anaerobic Degradation of Phenol

In the absence of oxygen, phenol degradation proceeds through a different mechanism[3][6]:

- Carboxylation: Phenol is carboxylated in the para-position to form 4-hydroxybenzoate.
- Activation: The 4-hydroxybenzoate is then activated, often by conversion to a coenzyme A thioester.
- Ring Reduction and Fission: The aromatic ring is subsequently reduced and cleaved.

c) Degradation of Adipic Acid

Adipic acid is a linear dicarboxylic acid that is readily biodegradable[7]. While the specific enzymatic steps are not as extensively documented in the provided search results as those for phenol, it is expected to be metabolized through a pathway analogous to the beta-oxidation of fatty acids, ultimately yielding acetyl-CoA, which can enter the TCA cycle.

Quantitative Data Summary

While specific degradation rates for **Diphenyl adipate** are not readily available in the literature, data from related compounds can provide an estimate of its environmental persistence.

Compound/Material	Matrix	Degradation/Mineralization	Time Frame	Reference
Poly(butylene adipate-co-terephthalate) (PBAT)	Soil	7 (\pm 1) % mineralization (50% terephthalate content)	145 days	[8]
Poly(butylene adipate-co-terephthalate) (PBAT)	Soil	13 (\pm 1) % mineralization (47% terephthalate content)	145 days	[8]
Phenol (1000 ppm)	Batch Culture (Pseudomonas fluorescens)	100% degradation	72 hours	[2]
Adipic acid compound	Activated Sludge	83% CO ₂ formation	30 days	[7]

Experimental Protocols

The following protocols provide a framework for studying the biodegradation of **Diphenyl adipate** in a laboratory setting.

Protocol 1: Microbial Degradation Assay in an Aqueous Medium

This protocol is designed to assess the biodegradation of **Diphenyl adipate** by a mixed microbial culture or a pure strain.

1. Materials and Reagents:

- Mineral Salts Medium (MSM)
- Diphenyl adipate** (analytical grade)

- Inoculum (e.g., activated sludge, soil extract, or a specific microbial strain)
- Sterile culture flasks
- Shaking incubator
- Solvents for extraction (e.g., dichloromethane, ethyl acetate)
- Analytical standards: **Diphenyl adipate**, phenol, adipic acid

2. Procedure:

- Prepare a stock solution of **Diphenyl adipate** in a suitable solvent (e.g., acetone) at a high concentration.
- Dispense 100 mL of MSM into 250 mL sterile flasks.
- Add the **Diphenyl adipate** stock solution to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L). Include a solvent control flask with the same amount of solvent but no **Diphenyl adipate**.
- Inoculate the flasks with the microbial source (e.g., 1-5% v/v of activated sludge). Include a sterile control flask with **Diphenyl adipate** but no inoculum to assess abiotic degradation.
- Incubate the flasks at a controlled temperature (e.g., 25-30°C) on a rotary shaker (e.g., 150 rpm).
- Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
- For each sample, extract the remaining **Diphenyl adipate** and its metabolites. For example, acidify the sample to pH 2 with HCl and perform a liquid-liquid extraction with an equal volume of dichloromethane or ethyl acetate three times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume under a gentle stream of nitrogen.
- Analyze the extracts using GC-MS and HPLC as described in Protocols 2 and 3.

Caption: Workflow for microbial degradation assay.

Protocol 2: GC-MS Analysis of Diphenyl Adipate and Phenol

This protocol is for the identification and quantification of **Diphenyl adipate** and its phenolic degradation product.

1. Materials and Reagents:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5MS)
- Helium (carrier gas)
- Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
- Pyridine
- Analytical standards

2. Sample Preparation (Derivatization):

- Take the concentrated extract from Protocol 1 and ensure it is completely dry.
- Add 50 μ L of pyridine to dissolve the residue.
- Add 50 μ L of MSTFA.
- Heat the mixture at 60-70°C for 30 minutes to facilitate the derivatization of phenol.

3. GC-MS Conditions:

- Injector: Splitless mode, 250°C.
- Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
- Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of analytical standards. Quantify using a calibration curve prepared from the standards.

Protocol 3: HPLC Analysis of Adipic Acid

This protocol is for the quantification of the adipic acid produced during the biodegradation of **Diphenyl adipate**.

1. Materials and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV or diode array detector.
- Reverse-phase C18 column or a mixed-mode column suitable for organic acids[9].
- Mobile phase: e.g., a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water)[10][11][12].
- Analytical standard of adipic acid.

2. Sample Preparation:

- Take an aqueous sample from the degradation assay (Protocol 1).
- Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. HPLC Conditions:

- Column: e.g., Newcrom B or a similar mixed-mode column[9].
- Mobile Phase: Isocratic or gradient elution with acetonitrile and acidic water. For example, 95:5 (v/v) 0.1% phosphoric acid:acetonitrile.
- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- Detection: UV at 210 nm.
- Data Analysis: Quantify adipic acid by comparing the peak area to a calibration curve generated from the analytical standard. LC-MS can also be used for more sensitive and selective detection[13].

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